5-ethoxy-4-nitro-2,3-dihydro-1H-indene
Description
5-Ethoxy-4-nitro-2,3-dihydro-1H-indene is a bicyclic organic compound featuring a partially saturated indene core with ethoxy (-OCH₂CH₃) and nitro (-NO₂) substituents at positions 5 and 4, respectively. The dihydroindene scaffold confers rigidity, while the electron-withdrawing nitro and electron-donating ethoxy groups influence its electronic and steric properties.
Properties
CAS No. |
163704-79-8 |
|---|---|
Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
5-ethoxy-4-nitro-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C11H13NO3/c1-2-15-10-7-6-8-4-3-5-9(8)11(10)12(13)14/h6-7H,2-5H2,1H3 |
InChI Key |
GJVZDWJBJUPSQD-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=C(CCC2)C=C1)[N+](=O)[O-] |
Canonical SMILES |
CCOC1=C(C2=C(CCC2)C=C1)[N+](=O)[O-] |
Synonyms |
1H-Indene,5-ethoxy-2,3-dihydro-4-nitro-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Analysis
The dihydroindene core is shared among several analogues, but substituent variations significantly alter properties:
Key Observations :
- Substituent Position : The 4-nitro group in the target compound contrasts with the 5-nitro in , which may alter electronic distribution and bioactivity.
- Electronic Effects: Electron-donating groups (e.g., methoxy in ) enhance antiproliferative activity, whereas the nitro group (electron-withdrawing) in the target compound may reduce potency unless balanced by the ethoxy donor .
Physicochemical Properties
- Molecular Weight: The target compound (C₁₁H₁₃NO₃) has a molecular weight of 207.23 g/mol, comparable to 4-ethyl-dihydroindene (146.23 g/mol, ) but heavier due to nitro and ethoxy groups.
- Solubility : Ethoxy groups enhance hydrophilicity compared to methyl or halogenated analogues (e.g., 1-chloro-4,6-difluoro-dihydroindene, ).
- Stability : Nitro groups may increase reactivity toward reduction, contrasting with stable methyl or methoxy derivatives ().
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